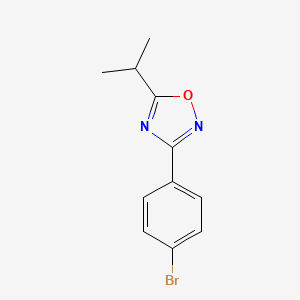

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(4-bromophenyl)-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-7(2)11-13-10(14-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWZNWCXTVAODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649574 | |

| Record name | 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-24-4 | |

| Record name | 3-(4-Bromophenyl)-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Amidoxime and Carboxylic Acid Method

One effective method involves the reaction of amidoximes with carboxylic acid derivatives. This method utilizes a superbase medium (such as sodium hydroxide in dimethyl sulfoxide) to facilitate the cyclization process.

-

- Amidoxime is reacted with a carboxylic acid derivative in a mixture of sodium hydroxide and dimethyl sulfoxide.

- The reaction typically occurs at room temperature and can take several hours.

Yield : This method has been reported to yield products in moderate to excellent yields (11–90%) depending on the specific reactants used.

1,3-Dipolar Cycloaddition

Another synthetic approach is through the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. This method has been explored but presents challenges due to the non-reactivity of nitriles under certain conditions.

-

- Nitrile oxide is generated in situ and then reacted with an appropriate nitrile.

- The reaction conditions often require a platinum catalyst to enhance reactivity.

Challenges : This method can lead to side reactions and lower yields due to the formation of undesired byproducts.

Staudinger/Aza-Wittig Reaction

A novel approach involves a one-pot Staudinger/Aza-Wittig reaction which has shown promise for synthesizing bis-1,2,4-oxadiazoles but can also be adapted for mono-substituted variants.

-

- Diazidoglyoxime esters are reacted with triphenylphosphine to form iminophosphoranes.

- The reaction is followed by heating to induce cyclization into the oxadiazole structure.

Yield : This method has been demonstrated to provide good overall yields for various derivatives.

The following table summarizes the different preparation methods for 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole, including key parameters such as yield and reaction conditions.

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Amidoxime + Carboxylic Acid | Amidoxime, Carboxylic Acid | NaOH/DMSO at RT | 11–90 |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Platinum Catalyst | Variable |

| Staudinger/Aza-Wittig | Diazidoglyoxime Esters, Triphenylphosphine | Reflux in Toluene | Good |

The preparation of this compound can be achieved through various synthetic methodologies each with its advantages and challenges. The amidoxime and carboxylic acid method stands out for its versatility and yield potential. However, advancements in methodologies such as the Staudinger/Aza-Wittig reaction may provide more efficient pathways for future syntheses.

科学研究应用

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives is well-documented. Studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in cancer cells. For instance, derivatives of 3-(4-bromophenyl)-5-isopropyl-1,2,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A recent study synthesized several derivatives based on the oxadiazole framework and tested them against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines. The results indicated that some derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.19 μM to 4.5 μM, demonstrating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 0.48 |

| This compound | HT-29 | 0.78 |

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory activity. Research has demonstrated that derivatives of this compound can effectively reduce inflammation in various models.

Case Study: Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, several oxadiazole derivatives were compared to Indomethacin, a standard anti-inflammatory drug. The oxadiazole derivatives showed anti-inflammatory effects ranging from 33% to 62%, with some compounds exhibiting efficacy comparable to Indomethacin .

| Compound | Anti-inflammatory Activity (%) | Comparison Drug Activity (%) |

|---|---|---|

| Derivative A | 59.5 | 64.3 |

| Derivative B | 61.9 | 64.3 |

Neuroprotective Effects

The neuroprotective properties of oxadiazoles are gaining attention in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from the oxadiazole structure have been investigated for their ability to inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme involved in neuroinflammation and neurodegeneration.

Case Study: Neuroprotection in Alzheimer’s Disease Models

In vitro studies revealed that certain oxadiazole derivatives exhibited dual inhibition of GSK-3β and showed neuroprotective effects by reducing reactive oxygen species (ROS) levels and improving cognitive function in scopolamine-induced mouse models .

| Compound | GSK-3β Inhibition IC50 (μM) | Neuroprotective Effect |

|---|---|---|

| Compound 10b | 0.19 | Significant |

作用机制

The mechanism of action of 3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

相似化合物的比较

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

- Substituent Bulk : The isopropyl group in the target compound provides intermediate steric hindrance compared to smaller (methyl, ethyl) and larger (tert-butyl, p-tolyl) substituents. This balance may optimize solubility and target engagement in drug design .

- Safety Profile : Ethyl-substituted analogues (e.g., 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole) are classified as harmful, suggesting that alkyl chain length influences toxicity .

生物活性

3-(4-Bromophenyl)-5-isopropyl-1,2,4-oxadiazole is a compound that belongs to the oxadiazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The molecular structure of this compound includes a bromobenzene moiety and an isopropyl group attached to the oxadiazole ring. This unique configuration is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound has shown promise in various assays against different cancer cell lines.

- Mechanism of Action :

- Cytotoxicity Studies :

- Case Studies :

Table of Biological Activity

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 12.5 | |

| Anticancer | HCT-116 | 10.0 | |

| Apoptosis Induction | MDA-MB-453 | 15.0 | |

| Estrogen Receptor Binding | Estrogen Receptor | High Affinity |

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Anti-inflammatory Effects :

- Antimicrobial Activity :

常见问题

Q. What are the optimal synthetic routes for preparing 3-(4-bromophenyl)-5-isopropyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

Answer: The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or through [3+2] cycloaddition reactions. For bromophenyl-substituted oxadiazoles, a common approach involves reacting 4-bromobenzamidoxime with isopropyl cyanide or activated esters under acidic or thermal conditions. Optimization strategies include:

- Catalyst selection : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can enhance cyclization efficiency by reducing side reactions .

- Solvent systems : Dichloromethane (DCM) with polar aprotic additives (e.g., DMF) improves solubility of aromatic intermediates .

- Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity, critical for reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is recommended:

- NMR spectroscopy : Confirm substitution patterns using ¹H/¹³C NMR. For example, the bromophenyl group shows distinct aromatic proton splitting (δ 7.4–7.8 ppm) and quaternary carbon signals (δ 120–130 ppm) .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M+H]+ at m/z ≈ 295–310) and isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

- Elemental analysis : Validate C, H, N, Br content (e.g., C: ~50%, Br: ~25%) to confirm stoichiometry .

Q. What safety precautions are critical when handling this compound?

Answer: As per Material Safety Data Sheets (MSDS):

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (Category 2 acute toxicity) .

- PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to mitigate vapor exposure .

- Waste disposal : Halogenated waste streams (for bromine content) are required to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic nature of the 4-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The bromine atom acts as a directing group and participates in Suzuki-Miyaura or Ullmann couplings. Key considerations:

- Steric effects : The isopropyl group at position 5 may hinder coupling at the oxadiazole ring but leaves the para-bromophenyl site accessible .

- Electronic effects : Bromine’s electron-withdrawing nature activates the phenyl ring for nucleophilic aromatic substitution (SNAr) with amines or thiols .

- Catalyst compatibility : Pd(PPh₃)₄ or CuI/ligand systems are effective for C–Br bond functionalization without oxadiazole ring degradation .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer: Discrepancies often arise from:

- Polymorphism : Crystallization solvents (e.g., ethanol vs. acetone) yield different polymorphs, altering melting points (e.g., 114–116°C vs. 50–52°C for related oxadiazoles) .

- Impurity profiles : Trace solvents (DMF, THF) or unreacted precursors can shift NMR signals. Use preparative HPLC or recrystallization to isolate pure phases .

- Instrument calibration : Validate DSC and NMR spectrometers with reference standards (e.g., adamantane for ¹³C NMR) .

Q. What strategies are recommended for incorporating this compound into bioactive scaffolds for drug discovery?

Answer: The oxadiazole ring’s metabolic stability and hydrogen-bonding capacity make it a valuable pharmacophore. Methodological approaches include:

- Hybridization : Conjugate with triazole-thione moieties (via Click chemistry) to enhance antimicrobial activity .

- Prodrug design : Functionalize the isopropyl group with ester linkages for controlled release in physiological environments .

- SAR studies : Systematically modify substituents (e.g., replace bromine with fluorine) to assess impact on target binding (e.g., kinase inhibition) .

Q. How can mechanistic studies elucidate the compound’s role in catalytic or photophysical applications?

Answer:

- Kinetic studies : Monitor oxadiazole ring-opening reactions under acidic/basic conditions using UV-Vis spectroscopy (λmax ~270 nm for aromatic intermediates) .

- DFT calculations : Model HOMO/LUMO energy levels to predict charge-transfer behavior in OLED or sensor applications .

- Isotopic labeling : Use ¹⁵N-labeled amidoximes to track nitrogen incorporation during cyclization via 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。